![molecular formula C16H13Cl2NO3 B5793037 2,6-dichlorobenzyl 3-(acetylamino)benzoate](/img/structure/B5793037.png)
2,6-dichlorobenzyl 3-(acetylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzyl 3-(acetylamino)benzoate, also known as Dichlofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, fever, and inflammation. The compound was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzyl 3-(acetylamino)benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. In addition, 2,6-dichlorobenzyl 3-(acetylamino)benzoate has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2,6-dichlorobenzyl 3-(acetylamino)benzoate has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may reduce the risk of blood clots. The compound has also been shown to have a protective effect on the gastrointestinal tract, which is important given the potential for NSAIDs to cause gastrointestinal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dichlorobenzyl 3-(acetylamino)benzoate in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the inflammatory response and the role of prostaglandins in this process. However, one limitation of the compound is its potential for toxicity, particularly with long-term use. This must be taken into account when designing experiments and interpreting results.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-dichlorobenzyl 3-(acetylamino)benzoate. One area of interest is the development of new formulations that reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of the compound's potential for use in the treatment of cancer, as it has been shown to have antitumor effects in some studies. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2,6-dichlorobenzyl 3-(acetylamino)benzoate involves the reaction of 2,6-dichlorobenzyl chloride with 3-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction yields the desired compound, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzyl 3-(acetylamino)benzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which play a key role in the inflammatory response. The compound has also been studied for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and migraine headaches.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl 3-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)19-12-5-2-4-11(8-12)16(21)22-9-13-14(17)6-3-7-15(13)18/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHAFPIHVHJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.